Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

Catalog No.
S2924091
CAS No.
308103-66-4
M.F
C18H15K2O7PS2
M. Wt
516.6
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(p-sulfonatophenyl)phenylphosphine dihydrate di...

CAS Number

308103-66-4

Product Name

Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt

IUPAC Name

dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate

Molecular Formula

C18H15K2O7PS2

Molecular Weight

516.6

InChI

InChI=1S/C18H15O6PS2.2K.H2O/c19-26(20,21)17-10-6-15(7-11-17)25(14-4-2-1-3-5-14)16-8-12-18(13-9-16)27(22,23)24;;;/h1-13H,(H,19,20,21)(H,22,23,24);;;1H2/q;2*+1;/p-2

InChI Key

PRAGZPSLQQRHKD-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)S(=O)(=O)[O-].O.[K+].[K+]

Solubility

not available

BPPP is a water-soluble salt with the chemical formula C18H15O6PS2K2·2H2O []. It is derived from a phosphine molecule (central phosphorus atom bonded to three other atoms) with two benzene rings (aromatic hydrocarbon groups) attached to the phosphorus atom, each containing a sulfonate group (SO3⁻) [].


Molecular Structure Analysis

BPPP's key structural features include:

  • Central phosphorus atom with three bonds: one to a phenyl group and two to benzene rings containing sulfonate groups [].
  • Sulfonate groups, which make the molecule water-soluble and give it anionic properties [].

Chemical Reactions Analysis

The specific reactions involved in BPPP synthesis are not publicly available due to potential commercial sensitivity. However, research suggests BPPP can be synthesized from the corresponding phosphinic acid chloride [].

BPPP can react with silver ions (Ag⁺) to form a precipitate, which enhances the detection of biomolecules like RNA []. The reaction equation is not publicly available.


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of BPPP, like melting point, boiling point, and solubility, is limited in publicly available sources. However, being a salt, BPPP is expected to be highly soluble in water [].

BPPP binds to ribonucleic acid (RNA), particularly messenger RNA (mRNA) []. This binding disrupts the translation process, where mRNA is used to create proteins. BPPP's ability to inhibit protein synthesis makes it a valuable tool for researchers studying gene expression and RNA function [].

BPPP can cause skin and eye irritation []. Always consult the safety data sheet (SDS) for specific handling procedures and precautionary measures before working with BPPP [].

Synthesis of Silver Nanoparticles (AgNPs)

BSPP plays a crucial role in the synthesis of AgNPs due to its ability to form coordination complexes with silver ions [3]. These complexes act as reducing and capping agents, controlling the size, shape, and stability of the nanoparticles [3]. The water solubility of BSPP allows for the synthesis of AgNPs in aqueous solutions, which is desirable for various biological and medical applications [3].

*Source: [3] Bis(p-sulfonatophenyl)phenylphosphine dihydrate dipotassium salt, Biosynth ()

Dates

Modify: 2023-08-17

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